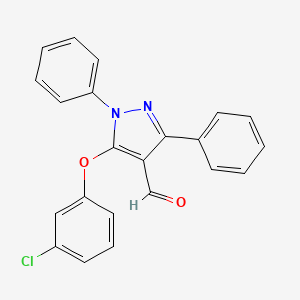

5-(3-chlorophenoxy)-1,3-diphenyl-1H-pyrazole-4-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrazole ring, the introduction of the phenyl groups, and the attachment of the 3-chlorophenoxy and carbaldehyde groups. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrazole ring, being a heterocycle, would have unique electronic properties due to the presence of nitrogen atoms. The phenyl rings would contribute to the overall stability of the molecule through aromaticity. The 3-chlorophenoxy group would likely be somewhat polar, while the aldehyde group would be polar due to the presence of a carbonyl group .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents used. The aldehyde group is typically quite reactive and could undergo a variety of reactions, including nucleophilic addition or oxidation. The aromatic rings might undergo electrophilic aromatic substitution, while the pyrazole ring could potentially participate in various heterocycle-specific reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence these properties include the polarity of the molecule, the presence of hydrogen bonding capabilities, and the overall shape and size of the molecule .Aplicaciones Científicas De Investigación

Synthesis and Characterization

Conversion and Structural Analysis : A study described the synthesis of 5-aryloxy derivatives from 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde and their conversion into reduced bipyrazoles. The structures of four precursors and two reduced bipyrazole products were reported, highlighting the supramolecular assembly of these compounds in different dimensions. The new compounds were characterized using IR spectroscopy, 1H and 13C NMR spectroscopy, and mass spectrometry, showcasing their potential for further chemical applications (Kiran Kumar et al., 2019).

Efficient Synthesis Techniques : Another research focused on synthesizing multifluorinated pyrazolone-5-one derivatives through both conventional and non-conventional methods, including Microwave and Ultrasonic assisted reactions. This study emphasized the eco-friendly conditions and applicability for a larger set of substrates, suggesting the importance of these compounds in various scientific applications (Gadakh et al., 2010).

Potential Applications

Antimicrobial and Antioxidant Properties : A novel series of pyrazole chalcones demonstrated promising anti-inflammatory, antioxidant, and antimicrobial activities. These compounds were synthesized through Claisen-Schmidt condensation and evaluated for their biological activities, indicating their potential as lead compounds for drug discovery studies (Bandgar et al., 2009).

Ionic Liquid Promoted Synthesis : A green method utilizing ionic liquid promoted the C-H bond oxidant cross-coupling reaction for the intramolecular annulation of 5-(aryloxy)-1H-pyrazole-4-carbaldehydes. This process led to the formation of chromeno[2,3-c]pyrazol-4(1H)-ones in aqueous media, presenting an environmentally friendly and efficient protocol for constructing a wide range of products (Li et al., 2015).

Direcciones Futuras

The study of new pyrazole derivatives is a vibrant field in medicinal chemistry due to the diverse biological activities of these compounds. Future research could explore the synthesis of this compound, its reactivity, and potential biological activity. It would also be interesting to investigate the influence of the various substituents on these properties .

Propiedades

IUPAC Name |

5-(3-chlorophenoxy)-1,3-diphenylpyrazole-4-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15ClN2O2/c23-17-10-7-13-19(14-17)27-22-20(15-26)21(16-8-3-1-4-9-16)24-25(22)18-11-5-2-6-12-18/h1-15H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSUIYUFKYWUFEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C(=C2C=O)OC3=CC(=CC=C3)Cl)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(5-Chloro-8-hydroxyquinolin-7-yl)methyl]prop-2-enamide](/img/structure/B2595964.png)

![N-(2-methylbenzo[d]thiazol-5-yl)-2-tosylacetamide](/img/structure/B2595966.png)

![3-[2,5-dimethyl-3-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrol-1-yl]propanoic acid](/img/structure/B2595967.png)

![1-[(tert-Butoxy)carbonyl]-2,6-dimethylpiperidine-4-carboxylic acid](/img/structure/B2595968.png)

![N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2595969.png)

![(E)-N-(1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene)hydroxylamine](/img/structure/B2595972.png)